9-(4-Bromophenyl)-10-phenylphenanthrene
Overview
Description
9-(4-Bromophenyl)-10-phenylphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromophenyl group and a phenyl group attached to a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-10-phenylphenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenanthrene backbone can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted phenanthrene derivatives.
Oxidation Reactions: Formation of phenanthrenequinones or other oxygenated phenanthrene derivatives.
Reduction Reactions: Formation of hydrogenated phenanthrene derivatives.
Scientific Research Applications
9-(4-Bromophenyl)-10-phenylphenanthrene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure and electronic properties .
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in cancer research due to its ability to interact with biological macromolecules .
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-10-phenylphenanthrene in biological systems involves its interaction with cellular components such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to specific proteins, altering their activity and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but contains a carbazole moiety instead of a phenanthrene backbone .
4-Bromobiphenyl: Contains a biphenyl structure with a bromine substituent .
9-Bromophenanthrene: Similar phenanthrene backbone but lacks the additional phenyl group.
Uniqueness
9-(4-Bromophenyl)-10-phenylphenanthrene is unique due to its combination of a bromophenyl group and a phenyl group attached to a phenanthrene backbone. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
9-(4-bromophenyl)-10-phenylphenanthrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-24-13-7-5-11-22(24)21-10-4-6-12-23(21)25(26)18-8-2-1-3-9-18/h1-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFJAIKSHJVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281573 | |
Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274702-35-0 | |
Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274702-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(4-Bromophenyl)-10-phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-bromophenyl)-10-phenylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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